Cas no 2172587-22-1 (2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-Pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile is a specialized heterocyclic compound featuring a 1,2,3-triazole core substituted with a trifluoromethyl group and a pentyl chain. The presence of the nitrile functional group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, which can improve bioavailability in bioactive molecules. Its structural features make it valuable for constructing complex molecular architectures, including potential applications in medicinal chemistry for drug discovery. The compound’s well-defined synthetic pathway ensures consistent purity and scalability for research and industrial use.
2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile structure
2172587-22-1 structure
商品名:2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
CAS番号:2172587-22-1
MF:C10H13F3N4
メガワット:246.232231855392
CID:5568060
PubChem ID:165595784

2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2172587-22-1
    • EN300-1599259
    • 2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
    • 2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
    • インチ: 1S/C10H13F3N4/c1-2-3-4-7-17-9(10(11,12)13)8(5-6-14)15-16-17/h2-5,7H2,1H3
    • InChIKey: HCHMLCBEWUEHMJ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(CC#N)N=NN1CCCCC)(F)F

計算された属性

  • せいみつぶんしりょう: 246.10923092g/mol
  • どういたいしつりょう: 246.10923092g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 54.5Ų

2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1599259-100mg
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
100mg
$1496.0 2023-09-23
Enamine
EN300-1599259-0.5g
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
0.5g
$1632.0 2023-07-10
Enamine
EN300-1599259-2.5g
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
2.5g
$3332.0 2023-07-10
Enamine
EN300-1599259-50mg
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
50mg
$1428.0 2023-09-23
Enamine
EN300-1599259-0.1g
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
0.1g
$1496.0 2023-07-10
Enamine
EN300-1599259-1.0g
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
1.0g
$1701.0 2023-07-10
Enamine
EN300-1599259-5000mg
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
5000mg
$4930.0 2023-09-23
Enamine
EN300-1599259-1000mg
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
1000mg
$1701.0 2023-09-23
Enamine
EN300-1599259-10000mg
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
10000mg
$7312.0 2023-09-23
Enamine
EN300-1599259-500mg
2-[1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172587-22-1
500mg
$1632.0 2023-09-23

2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献

2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報

Comprehensive Overview of 2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172587-22-1)

The compound 2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172587-22-1) is a specialized organic molecule featuring a 1,2,3-triazole core substituted with a trifluoromethyl group and a pentyl chain. This structure places it within the broader category of heterocyclic compounds, which are increasingly relevant in pharmaceutical and agrochemical research due to their unique electronic and steric properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a candidate for drug discovery applications.

Recent trends in organic chemistry highlight the growing demand for fluorinated compounds, driven by their ability to improve bioavailability and binding affinity in bioactive molecules. The 1,2,3-triazole moiety, in particular, has gained attention for its role in click chemistry, a modular approach to synthesizing complex molecules. Researchers frequently search for "triazole derivatives in drug design" or "trifluoromethyl group applications," reflecting the compound's alignment with current scientific priorities.

From a synthetic perspective, 2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method offers high yields and selectivity, addressing the industry's need for efficient and scalable protocols. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for characterizing its purity and confirming the trifluoromethyl substitution pattern.

In material science, derivatives of 1,2,3-triazole are explored for their potential in organic electronics and catalysis. The pentyl side chain in this compound may influence solubility and self-assembly properties, topics frequently queried in searches like "alkyl chain effects on material performance." Such investigations underscore the interdisciplinary relevance of this molecule.

Environmental and regulatory considerations are also paramount. While 2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile is not classified as hazardous, its fluorinated nature warrants scrutiny under evolving green chemistry guidelines. Queries such as "sustainable synthesis of fluorinated compounds" reflect this concern, urging researchers to optimize synthetic routes for minimal waste.

In summary, CAS No. 2172587-22-1 represents a versatile scaffold with applications spanning medicinal chemistry and materials science. Its structural features—trifluoromethyl, pentyl, and triazole—align with cutting-edge research themes, ensuring sustained interest in its properties and derivatives. Future studies may focus on its bioactivity profiling or integration into functional materials, further solidifying its scientific utility.

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